molecular formula C14H13N3O5S B14653126 4-nitro-N-(4-sulfamoylbenzyl)-benzamide CAS No. 50889-01-5

4-nitro-N-(4-sulfamoylbenzyl)-benzamide

Cat. No.: B14653126
CAS No.: 50889-01-5
M. Wt: 335.34 g/mol
InChI Key: DYPQNJVXHIRLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(4-sulfamoylbenzyl)-benzamide is an organic compound that features both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-sulfamoylbenzyl)-benzamide typically involves a multi-step process:

    Sulfonation: The addition of a sulfonamide group to the benzyl position.

    Amidation: The formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-sulfamoylbenzyl)-benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under appropriate conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-nitro-N-(4-sulfamoylbenzyl)-benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-sulfamoylbenzyl)-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-sulfamoylphenyl)-benzamide
  • 4-nitro-N-(4-sulfamoylbenzyl)-benzenesulfonamide

Uniqueness

4-nitro-N-(4-sulfamoylbenzyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

50889-01-5

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

4-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C14H13N3O5S/c15-23(21,22)13-7-1-10(2-8-13)9-16-14(18)11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22)

InChI Key

DYPQNJVXHIRLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.